

(5R)-Dinoprost tromethamine chemical structure and properties

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Compound of Interest

Compound Name: (5R)-Dinoprost tromethamine

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An In-Depth Technical Guide to (5R)-Dinoprost Tromethamine

Introduction

Dinoprost tromethamine is the tromethamine salt of dinoprost, a synthetic analogue of the naturally occurring prostaglandin F_{2α} (PGF_{2α}).^{[1][2]} It is a potent pharmacological agent with significant applications in both human and veterinary medicine, primarily in reproductive health management.^[3] As an agonist of the prostaglandin F (FP) receptor, it stimulates myometrial contractions, induces luteolysis (the regression of the corpus luteum), and facilitates cervical relaxation.^{[1][2][4]} This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical Structure and Identity

Dinoprost tromethamine is composed of the biologically active dinoprost (PGF_{2α}) molecule and a tromethamine (also known as tris) salt moiety. The specific stereochemistry of dinoprost is crucial for its biological activity.^{[5][6]}

- IUPAC Name: 2-amino-2-(hydroxymethyl)propane-1,3-diol;(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid^[7]
- Synonyms: PGF_{2α} Tromethamine, Dinoprost Trometamol, Lutalyse, Prostin F2 alpha^{[3][1][8]}

- CAS Number: 38562-01-5[1][2][8]
- Molecular Formula: C₂₄H₄₅NO₈[1][2][8]
- Chemical Structure: The molecule consists of a cyclopentane ring with two hydroxyl groups and two aliphatic side chains. The tromethamine salt improves the compound's stability and solubility.

Physicochemical and Pharmacological Properties

The physicochemical properties of dinoprost tromethamine are summarized in the table below. These characteristics are essential for its formulation, storage, and delivery.

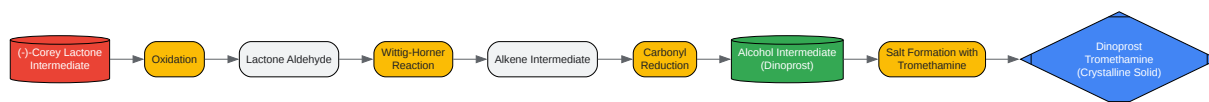
Property	Value	Source(s)
Molecular Weight	475.62 g/mol	[1][7][8]
Appearance	White to off-white, very hygroscopic, crystalline powder	[5]
Melting Point	100-101 °C	[2][8]
Solubility	Water: 1 mg/mL to 95 mg/mL Ethanol: 50 mg/mL to 95 mg/mL DMSO: 95 mg/mL	[1][2][8]
Storage Temperature	-20°C	[2]
Stability	Aqueous solutions are stable for 30 days at 2-8°C. Avoid repeated freeze-thaw cycles.	[2][8]
Hydrogen Bond Donor Count	8	[7]
Hydrogen Bond Acceptor Count	9	[7]
Topological Polar Surface Area	185 Å ²	[7]
InChIKey	IYGXEHDCSOYNKY-RZHHZEQLSA-N	[2][8]

Mechanism of Action and Signaling Pathway

Dinoprost tromethamine exerts its effects by mimicking endogenous PGF2 α . It is a potent agonist for the Prostaglandin F Receptor (FP), a G-protein coupled receptor (GPCR).[9][10]

The binding of dinoprost to the FP receptor initiates a cascade of intracellular events. This activation leads to an increase in intracellular calcium levels, which in turn causes the contraction of smooth muscle cells, particularly in the myometrium (uterine muscle). This contractile effect is the basis for its use in inducing labor and managing postpartum hemorrhage.[9][4]

Furthermore, dinoprost plays a critical role in luteolysis.[3][2] It acts directly on the corpus luteum in the ovary to inhibit progesterone production and induce its regression.[3][2] This action lowers progesterone levels, which is essential for synchronizing estrus cycles in veterinary medicine and for therapeutic abortion.[3] In some biological systems, PGF2 α and oxytocin form a positive feedback loop to facilitate the degradation of the corpus luteum.[11]



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